N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide
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Overview
Description
N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound that features a cyclopropyl group, a piperidine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps, including the formation of the piperidine sulfonyl group and the subsequent coupling with the phenoxyacetamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperidine sulfonyl group.
Suzuki–Miyaura coupling: This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction is used to couple the phenoxyacetamide moiety with the cyclopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The piperidine sulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-(ethylthio)acetamide: This compound features a cyclopropyl group and has similar structural elements.
Uniqueness
N-Cyclopropyl-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N2O4S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C17H24N2O4S/c1-13-11-15(24(21,22)19-9-3-2-4-10-19)7-8-16(13)23-12-17(20)18-14-5-6-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,18,20) |
InChI Key |
NYJCQGSTBGHVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC3CC3 |
Origin of Product |
United States |
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